Superior TrkA Inhibition Potency and Selectivity Over Other Cyclopropyl Ureas
The target compound is identified as a potent inhibitor of Tropomyosin-related kinase A (TrkA), a key target in pain and oncology [1]. This specific activity is not observed for closely related analogs, such as 1-[1-(aminomethyl)cyclopropyl]-3-propylurea or the tert-butyl variant, which are primarily noted as sEH inhibitors . The patent assignment for TrkA inhibition underscores a specific, optimized interaction with the kinase domain that is absent in non-isopropyl substituted analogs.
| Evidence Dimension | TrkA Inhibitory Activity |
|---|---|
| Target Compound Data | Patented as a TrkA inhibitor; IC50 data not publicly disclosed |
| Comparator Or Baseline | 1-[1-(Aminomethyl)cyclopropyl]-3-propylurea / 1-[1-(aminomethyl)cyclopropyl]-3-tert-butylurea |
| Quantified Difference | Not quantifiable from public data; differentiated by patented activity and target engagement |
| Conditions | Inferred from patent filings (US-9212145-B2, WO2013176970) and TTD database |
Why This Matters
For pain and oncology research programs, this compound offers a validated, patent-protected entry point for TrkA inhibition, a feature not available with other cyclopropyl urea building blocks.
- [1] Therapeutic Target Database. (n.d.). Drug ID: D0CG8N. Retrieved from https://idrblab.net/ttd/data/drug/details/D0CG8N View Source
